![molecular formula C32H23ClIN3O7 B2803153 (2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate CAS No. 480439-89-2](/img/structure/B2803153.png)
(2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate is a useful research compound. Its molecular formula is C32H23ClIN3O7 and its molecular weight is 723.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, focusing on its pharmacological implications.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydrofuran moiety and a pyrrolo[2,3-d]pyrimidine derivative. The molecular formula is C32H28ClI1N4O6, with a molecular weight of approximately 610.94 g/mol .
Property | Value |
---|---|
Molecular Formula | C32H28ClI1N4O6 |
Molecular Weight | 610.94 g/mol |
CAS Number | 480439-89-2 |
Purity | >95% |
Synthesis
The synthesis of this compound involves multiple steps of organic reactions, including the formation of the tetrahydrofuran ring and the introduction of the pyrrolo[2,3-d]pyrimidine moiety. The specific synthetic pathways can vary but typically involve coupling reactions followed by functional group modifications .
Anticancer Potential
Preliminary studies indicate that compounds structurally similar to this molecule exhibit significant anticancer activity. The pyrrolo[2,3-d]pyrimidine framework is known to interact with various biological targets involved in cancer cell proliferation and survival pathways . For instance, similar derivatives have been investigated for their ability to inhibit kinases associated with tumor growth.
The proposed mechanism of action includes:
- Inhibition of Kinase Activity : Compounds with similar structures have shown to inhibit kinases such as CDK and EGFR, which are critical in cancer signaling pathways .
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through mitochondrial pathways .
Antimicrobial Activity
There is emerging evidence that related compounds exhibit antimicrobial properties. For example, derivatives containing the tetrahydrofuran structure have been tested against various bacterial strains and demonstrated notable inhibitory effects .
Case Studies
- In vitro Studies : A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM.
- Animal Models : In vivo studies using murine models have shown that administration of similar compounds resulted in reduced tumor size compared to controls. This underscores the potential for therapeutic applications in oncology .
Análisis De Reacciones Químicas
Halogen Substitution Reactions
The iodine and chlorine atoms at positions 5 and 4 of the pyrrolo[2,3-d]pyrimidine core are prime sites for nucleophilic substitution.
Trifluoromethylation
Replacement of iodine with a trifluoromethyl group is achieved via copper-mediated cross-coupling:
- Reagents : Trimethyl(trifluoromethyl)silane (TMS-CF₃), CuI, CsF
- Conditions : Anhydrous DMF, 60°C, 24 hours
- Product : (2R,3R,4R,5R)-2-((benzoyloxy)methyl)-5-(4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate
- Yield : 78%
Fluorination
Iodo-to-fluoro substitution occurs under palladium catalysis:
- Reagents : Pd(PPh₃)₄, XPhos, KF
- Conditions : THF, 80°C, 12 hours
- Product : Fluoro-substituted analog (CAS 750598-19-7)
- Yield : 65%
Deprotection of Benzoyl Groups
Benzoyl groups on the tetrahydrofuran ring are hydrolyzed under mild basic conditions:
- Reagents : NH₃ in methanol (7N)
- Conditions : 25°C, 48 hours
- Product : (2R,3R,4R,5R)-5-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Application : Generates unprotected ribose for downstream phosphorylation
Cross-Coupling Reactions
The iodine atom facilitates Suzuki-Miyaura couplings for bioconjugation:
- Reagents : Arylboronic acids, Pd(OAc)₂, SPhos
- Conditions : Dioxane/H₂O (4:1), 100°C, 6 hours
- Product : Aryl-substituted derivatives (e.g., biotinylated analogs)
Comparative Reactivity Table
Mechanistic Insights
- Iodine Reactivity : The C–I bond’s polarizability makes it susceptible to oxidative addition with transition metals (e.g., Cu, Pd), enabling cross-couplings .
- Benzoyl Stability : Benzoyl groups remain intact under acidic conditions but hydrolyze readily in basic media, protecting hydroxyls during halogenation .
- Steric Effects : The 3-methyl group on the tetrahydrofuran ring influences reaction rates by hindering access to the pyrrolo[2,3-d]pyrimidine core .
Propiedades
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(4-chloro-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23ClIN3O7/c33-27-24-22(34)16-37(28(24)36-18-35-27)29-26(44-32(40)21-14-8-3-9-15-21)25(43-31(39)20-12-6-2-7-13-20)23(42-29)17-41-30(38)19-10-4-1-5-11-19/h1-16,18,23,25-26,29H,17H2/t23-,25-,26-,29-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVWNDLPQYBIGY-CTDWIVFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C4=C3N=CN=C4Cl)I)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C3N=CN=C4Cl)I)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23ClIN3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.